molecular formula C14H26N2O4S B6626272 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea

1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea

Cat. No. B6626272
M. Wt: 318.43 g/mol
InChI Key: FYKVQYVWLVWBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea has been studied for its potential applications in various areas of scientific research. For example, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential use as a molecular probe for imaging techniques such as positron emission tomography (PET).

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea can induce cell death in cancer cells, and may also have anti-inflammatory effects. Additionally, it has been reported to have low toxicity in vitro, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea in lab experiments is its potential as a molecular probe for imaging techniques such as PET. Additionally, its low toxicity in vitro makes it a potentially safe compound for use in scientific research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research on 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea. For example, further studies could be conducted to elucidate its mechanism of action, which would help to optimize its use in various applications. Additionally, its potential as a molecular probe for imaging techniques could be further explored, and it could be studied for its potential use in other areas such as drug delivery and gene therapy.

Synthesis Methods

The synthesis of 1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea involves the reaction of 4-formylthiane oxide with cyclobutanemethanamine, followed by the reaction of the resulting product with methoxymethyl isocyanate. This method has been reported in the literature, and the resulting product has been characterized using various spectroscopic techniques.

properties

IUPAC Name

1-[(1,1-dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-20-11-14(5-2-6-14)10-16-13(17)15-9-12-3-7-21(18,19)8-4-12/h12H,2-11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKVQYVWLVWBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC1)CNC(=O)NCC2CCS(=O)(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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